2-amino-8-(2-furylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC11408742
Molecular Formula: C16H12N4O3
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N4O3 |
|---|---|
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 2-amino-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C16H12N4O3/c17-20-6-4-14-12(16(20)22)8-11-13(18-14)3-5-19(15(11)21)9-10-2-1-7-23-10/h1-8H,9,17H2 |
| Standard InChI Key | GJCMJZSMZSIHBD-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
| Canonical SMILES | C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
Introduction
Naphthyridines: General Overview
Naphthyridines are heterocyclic compounds consisting of two pyridine rings fused together. They are known as diazanaphthalenes and exist in six isomeric forms, with the 1,6-naphthyridine being one of the most studied. These compounds have been explored for their ability to interact with various biological targets, including receptors and enzymes, making them candidates for drug development.
Synthesis of Naphthyridines
The synthesis of naphthyridines often involves the use of preformed pyridine or pyridone rings. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from adequately substituted 4-chloropyridines by disconnecting the N1-C8a and C3-C4 bonds . This approach allows for the introduction of diverse substituents at various positions, enhancing the compound's biological activity.
Biological Activities of Naphthyridines
Naphthyridines have been investigated for their potential in treating various diseases due to their ability to interact with multiple biological targets. For instance, some naphthyridine derivatives have shown promise as monoamine oxidase (MAO) inhibitors, which are relevant for treating neurological disorders like Alzheimer's and Parkinson's diseases . Additionally, naphthyridines can act as ligands for several receptors, making them useful in the development of drugs targeting cardiovascular, gastrointestinal, and central nervous system disorders .
Potential Applications of Related Compounds
While specific data on 2-amino-8-(2-furylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is not available, related compounds have shown significant potential in biomedical applications. For example, benzo[b] naphthyridine derivatives have been explored as scaffolds for MAO inhibitors and have demonstrated efficacy in models of Alzheimer's disease .
Data Table: Examples of Naphthyridine Derivatives and Their Biological Activities
Future Research Directions
Future studies should focus on synthesizing and characterizing 2-amino-8-(2-furylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione to explore its biological activities and potential therapeutic applications. This could involve in vitro and in vivo assays to assess its efficacy and safety profile.
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